molecular formula C14H47N6O12P3 B1583169 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) CAS No. 49721-50-8

1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)

Cat. No. B1583169
CAS RN: 49721-50-8
M. Wt: 584.48 g/mol
InChI Key: RQFVSMCFDFGRDX-UHFFFAOYSA-N
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Scientific Research Applications

2. Exposure to Environmental Chemicals in Pregnant Women

  • Application Summary : Research has measured metabolites of organophosphate pesticides, phthalates, and bisphenol A in pregnant women, indicating intake via pesticide residues in food, canned food consumption, and use of personal care products.
  • Results or Outcomes : The research indicated intake of certain chemicals via pesticide residues in food, canned food consumption, and use of personal care products in pregnant women.

3. Study on Workers Exposed to Brominated Chemicals

  • Application Summary : A mortality study on workers potentially exposed to brominated compounds like DBCP, TRIS, PBB, and DDT found significant mortality excess due to diseases of the circulatory system among workers potentially exposed to DBCP.
  • Results or Outcomes : The study found significant mortality excess due to diseases of the circulatory system among workers potentially exposed to DBCP.

4. Use in Screening Compounds

  • Application Summary : This compound, also known as Tris (3-aminopropyl)phosphine, is used in various fields such as medical research, environmental research, and industrial research due to its unique properties.

5. Electrogenerated Chemiluminescence

  • Application Summary : N-(3-aminopropyl)diethanolamine, a similar compound to 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3), has been used as a coreactant for enhancing tris(2,2’-bipyridyl)-ruthenium(II) electrochemiluminescence . It is much more effective than other compounds at gold and platinum electrodes .
  • Results or Outcomes : The electrochemiluminescence intensities of the Ru(bpy)3 2+/N-(3-aminopropyl)diethanolamine system are stronger than that of other systems at Au, Pt, and glassy carbon electrodes .

6. Use in Screening Compounds

  • Application Summary : This compound is widely used in various fields such as medical research, environmental research, and industrial research due to its unique properties.

7. Electrogenerated Chemiluminescence

  • Application Summary : N-(3-aminopropyl)diethanolamine, a similar compound to 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3), has been used as a coreactant for enhancing tris(2,2’-bipyridyl)-ruthenium(II) electrochemiluminescence . It is much more effective than other compounds at gold and platinum electrodes .
  • Results or Outcomes : The electrochemiluminescence intensities of the Ru(bpy)3 2+/N-(3-aminopropyl)diethanolamine system are stronger than that of other systems at Au, Pt, and glassy carbon electrodes .

properties

CAS RN

49721-50-8

Product Name

1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)

Molecular Formula

C14H47N6O12P3

Molecular Weight

584.48 g/mol

IUPAC Name

4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate

InChI

InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4)

InChI Key

RQFVSMCFDFGRDX-UHFFFAOYSA-N

SMILES

C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-]

Canonical SMILES

C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-]

Other CAS RN

49721-50-8

Origin of Product

United States

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